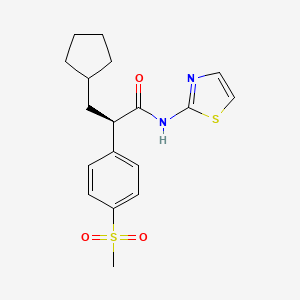

Ro 28-1675

Description

Properties

IUPAC Name |

(2R)-3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S2/c1-25(22,23)15-8-6-14(7-9-15)16(12-13-4-2-3-5-13)17(21)20-18-19-10-11-24-18/h6-11,13,16H,2-5,12H2,1H3,(H,19,20,21)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQSWPCDHDQINX-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CC2CCCC2)C(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ro 28-1675: A Potent Allosteric Glucokinase Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 28-1675 is a potent, orally bioavailable, allosteric activator of glucokinase (GK), a key enzyme in glucose homeostasis. This technical guide delineates the mechanism of action of this compound, providing a comprehensive overview of its effects on glucokinase kinetics, its dual action in pancreatic β-cells and hepatocytes, and its in vivo efficacy in preclinical models. This document includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development in the field of diabetes therapeutics.

Introduction

Glucokinase (GK), also known as hexokinase IV, plays a pivotal role in the regulation of glucose metabolism. It acts as a glucose sensor in pancreatic β-cells, triggering insulin secretion in response to rising blood glucose levels. In the liver, GK facilitates glucose uptake and its conversion to glucose-6-phosphate, the first step in both glycolysis and glycogen synthesis. Due to its central role in glucose homeostasis, GK has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).

This compound is a small molecule that belongs to a class of compounds known as glucokinase activators (GKAs). It binds to an allosteric site on the GK enzyme, inducing a conformational change that enhances its catalytic activity. This guide provides a detailed examination of the molecular mechanisms through which this compound exerts its glucose-lowering effects.

Core Mechanism of Action: Allosteric Activation of Glucokinase

This compound functions as a non-essential, mixed-type allosteric activator of glucokinase. Its binding to the enzyme results in significant alterations to its kinetic properties, leading to increased glucose phosphorylation.

Impact on Glucokinase Kinetics

The primary mechanism of this compound is its ability to modulate the kinetic parameters of glucokinase, specifically the enzyme's affinity for glucose (S0.5) and its maximum reaction velocity (Vmax).

-

Decreased S0.5 for Glucose: this compound significantly lowers the S0.5 (the substrate concentration at which the reaction velocity is half of Vmax) of glucokinase for glucose. This indicates an increased affinity of the enzyme for its substrate, allowing for efficient glucose phosphorylation even at lower glucose concentrations.

-

Increased Vmax: In addition to increasing glucose affinity, this compound also enhances the Vmax of the glucokinase-catalyzed reaction. This means that at saturating glucose concentrations, the enzyme can phosphorylate glucose at a higher rate.

Interaction with Glucokinase Regulatory Protein (GKRP)

In hepatocytes, the activity of glucokinase is modulated by the glucokinase regulatory protein (GKRP). Under low glucose conditions, GKRP binds to GK and sequesters it in the nucleus, thereby inhibiting its activity. This compound has been shown to reverse the inhibitory action of GKRP, promoting the translocation of GK from the nucleus to the cytoplasm where it can actively phosphorylate glucose.[1]

Dual Action in Pancreas and Liver

The therapeutic potential of this compound stems from its dual mechanism of action, targeting glucokinase in both pancreatic β-cells and hepatocytes to improve glucose homeostasis.

Pancreatic β-Cells: Enhanced Insulin Secretion

In pancreatic β-cells, the activation of glucokinase by this compound leads to an increased rate of glucose metabolism. This results in a higher ATP:ADP ratio within the cell, which in turn leads to the closure of ATP-sensitive potassium (KATP) channels, depolarization of the cell membrane, and subsequent influx of calcium ions (Ca2+). The rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules. Consequently, this compound potentiates glucose-stimulated insulin secretion (GSIS).

Hepatocytes: Increased Glucose Uptake and Glycogen Synthesis

In the liver, the activation of glucokinase by this compound enhances the conversion of glucose to glucose-6-phosphate (G6P). This has two major downstream effects:

-

Increased Glycolysis: The elevated levels of G6P drive the glycolytic pathway, leading to increased glucose utilization by the liver.

-

Stimulation of Glycogen Synthesis: G6P is a key precursor for glycogen synthesis. By increasing the intracellular pool of G6P, this compound promotes the storage of glucose as glycogen in the liver, further contributing to the reduction of blood glucose levels.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and pharmacokinetic properties of this compound.

| Parameter | Value | Conditions | Reference |

| EC50 (Glucokinase) | 54 nM | In vitro luminescence assay | [2] |

| EC50 (Glucokinase with GKRP) | 90 nM | In vitro luminescence assay | [3] |

| SC1.5 | 0.24 ± 0.0019 µM | In vitro enzyme assay | |

| Effect on S0.5 (Glucose) | Decreased from ~8.5 mM to ~2.0 mM | At 3 µM this compound | |

| Effect on Vmax | Increased by ~1.5-fold | At 3 µM this compound |

Table 1: In Vitro Activity of this compound

| Parameter | Value | Animal Model | Dosage | Reference |

| Oral Bioavailability | 92.8% | C57BL/6J mice | 10 mg/kg | [2] |

| Cmax | 1140 µg/mL | C57BL/6J mice | 10 mg/kg | [2] |

| Tmax | 3.3 h | C57BL/6J mice | 10 mg/kg | [2] |

| In Vivo Efficacy | Reduced blood glucose levels | Wild-type C57BL/6J mice | 50 mg/kg (p.o.) | [2] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Glucokinase Activity Assay (Luminescence-based)

This assay measures the amount of ATP remaining after the glucokinase reaction. A decrease in luminescence is proportional to the glucokinase activity.

-

Reagents:

-

Recombinant human glucokinase

-

Glucokinase regulatory protein (GKRP, optional)

-

ATP

-

D-Glucose

-

Kinase-Glo® Luminescent Kinase Assay Reagent

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT, 0.05% BSA)

-

This compound in DMSO

-

-

Protocol:

-

Prepare a reaction mixture containing assay buffer, glucokinase (e.g., 4 nM), and GKRP (e.g., 50 nM, if applicable).

-

Add varying concentrations of this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the reaction mixture to the wells.

-

Initiate the reaction by adding a solution of ATP (e.g., 10 µM) and glucose (e.g., 5 mM).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Add Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate EC50 values by fitting the data to a four-parameter logistic curve.

-

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay assesses the effect of this compound on glucose disposal after an oral glucose challenge.

-

Animals: Male C57BL/6J mice (e.g., 10 weeks old).

-

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

D-Glucose solution (e.g., 20% w/v in water)

-

Glucometer and test strips

-

Oral gavage needles

-

-

Protocol:

-

Fast mice overnight (e.g., 16 hours) with free access to water.

-

Record the body weight of each mouse.

-

Administer this compound (e.g., 50 mg/kg) or vehicle orally by gavage.

-

After a specific time (e.g., 30 minutes), collect a baseline blood sample from the tail vein to measure fasting blood glucose (t=0).

-

Administer a glucose solution (e.g., 2 g/kg) orally by gavage.

-

Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure blood glucose levels at each time point using a glucometer.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

-

Pancreatic Islet Perifusion for Insulin Secretion

This ex vivo assay measures dynamic insulin secretion from isolated pancreatic islets in response to glucose and this compound.

-

Materials:

-

Isolated pancreatic islets (e.g., from rats or mice)

-

Perifusion system with chambers

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with different glucose concentrations

-

This compound

-

Insulin ELISA kit

-

-

Protocol:

-

Place a group of islets (e.g., 100-200) into each perifusion chamber.

-

Equilibrate the islets by perifusing with low glucose KRB buffer (e.g., 2.8 mM) for a period of time (e.g., 30-60 minutes).

-

Collect baseline fractions of the perifusate.

-

Switch the perifusion buffer to one containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without this compound.

-

Collect fractions at regular intervals (e.g., every 1-2 minutes).

-

After the stimulation period, switch back to low glucose KRB buffer to return to baseline.

-

Measure the insulin concentration in each collected fraction using an insulin ELISA kit.

-

Plot the insulin secretion rate over time to visualize the dynamics of insulin release.

-

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Figure 1: Signaling pathway of this compound in pancreatic β-cells and hepatocytes.

Figure 2: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).

Conclusion

This compound is a potent allosteric glucokinase activator with a dual mechanism of action that favorably impacts glucose homeostasis. By enhancing glucokinase activity in both the pancreas and the liver, it stimulates insulin secretion and increases hepatic glucose disposal. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of diabetes and metabolic diseases, facilitating further investigation into the therapeutic potential of glucokinase activators. The continued exploration of compounds like this compound holds promise for the development of novel and effective treatments for type 2 diabetes.

References

The Function and Mechanism of Ro 28-1675: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Function of the Glucokinase Activator, Ro 28-1675.

Executive Summary

This compound is a potent, orally bioavailable, and selective allosteric activator of the enzyme glucokinase (GK). As a key regulator of glucose homeostasis, glucokinase acts as a glucose sensor in pancreatic β-cells and a catalyst for glucose utilization in the liver. This compound enhances the activity of glucokinase, leading to a dual mechanism of action: it lowers the threshold for glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and promotes hepatic glucose uptake and glycogen synthesis. These properties make this compound and other glucokinase activators (GKAs) a significant area of research for the therapeutic management of type 2 diabetes mellitus. This document provides a comprehensive overview of the function, mechanism of action, quantitative parameters, and relevant experimental protocols associated with this compound.

Core Function and Mechanism of Action

This compound functions as a non-essential mixed-type activator of glucokinase. Its mechanism is multifaceted, involving direct enzymatic activation and modulation of regulatory protein interactions.

2.1 Allosteric Activation of Glucokinase

This compound binds to an allosteric site on the glucokinase enzyme, a location distinct from the glucose-binding catalytic site. This binding event induces a conformational change in the enzyme, enhancing its catalytic efficiency. The primary effects on the enzyme's kinetics are:

-

Increased Maximal Velocity (Vmax): this compound increases the maximum rate of glucose phosphorylation. At a concentration of 3 µM, it can increase the Vmax of human glucokinase by approximately 1.5-fold.

-

Decreased S₀.₅ for Glucose: It significantly increases the enzyme's affinity for its substrate, glucose, thereby lowering the glucose concentration required to achieve half-maximal velocity (S₀.₅). For example, 3 µM this compound can lower the S₀.₅ for glucose from approximately 8.6 mM to 2 mM.

Notably, this activation can occur independently of glucose, suggesting this compound can promote an active enzyme conformation even in the absence of the substrate.

2.2 Dual Locus of Action: Pancreas and Liver

The therapeutic potential of this compound stems from its effects on two key organs in glucose metabolism.

-

In Pancreatic β-Cells: Glucokinase is the rate-limiting step in glucose-stimulated insulin secretion. By activating glucokinase, this compound enhances the rate of glycolysis, leading to an increased ATP:ADP ratio within the β-cell. This change closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization. The depolarization opens voltage-gated calcium channels, leading to an influx of Ca²⁺ ions, which triggers the exocytosis of insulin-containing granules.

-

In Hepatocytes (Liver Cells): In the liver, glucokinase activity is regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus in an inactive state, particularly at low glucose concentrations. This compound promotes the dissociation of the GK-GKRP complex, leading to the translocation of GK to the cytoplasm where it can phosphorylate glucose. The resulting increase in glucose-6-phosphate (G6P) has two main effects: it serves as a substrate for glycogen synthesis and acts as an allosteric activator of glycogen synthase, further promoting the storage of glucose as glycogen.

Quantitative Data Summary

The activity and properties of this compound have been quantified in various in vitro and in vivo studies.

Table 1: In Vitro Enzymatic Activity

| Parameter | Value | Conditions | Source |

| EC₅₀ | 54 nM | Human Glucokinase Luminescence Assay, 5 mM Glucose | |

| EC₅₀ | 90 nM | Human Glucokinase/GKRP Luminescence Assay, 5 mM Glucose | |

| SC₁.₅ | 0.24 µM | Human Glucokinase Activation | |

| Vmax Increase | ~1.5-fold | 3 µM this compound | |

| S₀.₅ Decrease | From 8.6 mM to 2.0 mM | 3 µM this compound |

EC₅₀ (Half-maximal effective concentration): Concentration of drug that gives half of the maximal response. SC₁.₅ (Stimulation Concentration 1.5-fold): Concentration required to increase enzyme activity by 50%.

Table 2: In Vivo Efficacy and Pharmacokinetics (Rodent Models)

| Parameter | Value | Animal Model | Source |

| Blood Glucose Reduction | Significant reduction | Wild-type C57BL/6J mice (50 mg/kg, p.o.) | |

| Blood Glucose Reduction | ~62% reduction from baseline | Diabetic rats (50 mg single dose) | |

| Oral Bioavailability | 92.8% | C57BL/6J mice | |

| Cmax | 1140 µg/mL | C57BL/6J mice (10 mg/kg, p.o.) | |

| Tmax | 3.3 hours | C57BL/6J mice (10 mg/kg, p.o.) |

p.o.: per os (by mouth). Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

Glucokinase Activity Assay (Coupled-Enzyme, Fluorometric)

This protocol measures the production of glucose-6-phosphate (G6P) by coupling its oxidation by G6P dehydrogenase (G6PDH) to the reduction of NADP⁺ to NADPH, which is fluorescent.

Materials:

-

Recombinant human glucokinase

-

Recombinant human GKRP (optional)

-

This compound (dissolved in DMSO)

-

Assay Buffer: 25 mM HEPES (pH 7.4), 25 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

Glucose

-

ATP

-

NADP⁺

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

96-well or 384-well microplate (black, clear bottom)

-

Plate reader with fluorescence capabilities (Ex/Em ~340/460 nm)

Procedure:

-

Prepare a master mix in the assay buffer containing ATP (e.g., 1 mM), NADP⁺ (e.g., 1 mM), and G6PDH (e.g., 1 U/mL).

-

Prepare serial dilutions of this compound in DMSO, then dilute further into assay buffer. Add the compound dilutions to the microplate wells. Include DMSO-only wells as a vehicle control.

-

Add recombinant glucokinase (e.g., 5 nM final concentration) to the wells. If testing the effect on GKRP inhibition, pre-incubate GK with GKRP (e.g., 50 nM) for 15-30 minutes at room temperature before adding to the plate.

-

To initiate the reaction, add the master mix containing a specific concentration of glucose (e.g., 5 mM) to all wells.

-

Immediately place the plate in the plate reader, pre-warmed to 25°C or 37°C.

-

Monitor the increase in NADPH fluorescence over time (e.g., every minute for 30-60 minutes).

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the velocity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells

This protocol measures the ability of this compound to enhance insulin secretion from a mouse insulinoma cell line in response to glucose.

Materials:

-

MIN6 cells (cultured in DMEM with 15% FBS, 2-mercaptoethanol)

-

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer: 119 mM NaCl, 4.74 mM KCl, 2.54 mM CaCl₂, 1.19 mM MgSO₄, 1.19 mM KH₂PO₄, 25 mM NaHCO₃, 10 mM HEPES (pH 7.4), supplemented with 0.1% BSA.

-

Low-glucose KRBH buffer (e.g., 1-3 mM glucose)

-

High-glucose KRBH buffer (e.g., 16.7 mM glucose)

-

This compound stock solution in DMSO

-

Insulin ELISA kit

-

24-well or 96-well cell culture plates

Procedure:

-

Seed MIN6 cells into culture plates and grow to ~80% confluency.

-

On the day of the assay, gently wash the cells twice with glucose-free KRBH buffer.

-

Pre-incubate the cells in low-glucose KRBH buffer for 1-2 hours at 37°C in a CO₂ incubator to establish a basal state of insulin secretion.

-

Remove the pre-incubation buffer.

-

Add fresh KRBH buffers with different treatment conditions to the wells:

-

Basal control: Low-glucose buffer + vehicle (DMSO)

-

Stimulated control: High-glucose buffer + vehicle (DMSO)

-

Test conditions: High-glucose buffer + various concentrations of this compound

-

Compound control: Low-glucose buffer + this compound

-

-

Incubate the plates for 1-2 hours at 37°C.

-

After incubation, carefully collect the supernatant from each well. Centrifuge briefly to pellet any detached cells.

-

Measure the insulin concentration in the collected supernatants using a mouse insulin ELISA kit according to the manufacturer's instructions.

-

(Optional) Lyse the cells to measure total protein or DNA content for normalization of insulin secretion data.

Oral Glucose Tolerance Test (OGTT) in Mice

This in vivo assay assesses the effect of this compound on glucose disposal after an oral glucose challenge.

Materials:

-

Mice (e.g., C57BL/6J or a diabetic model like db/db mice)

-

This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)

-

Glucose solution (e.g., 20% w/v in water)

-

Handheld glucometer and test strips

-

Oral gavage needles

Procedure:

-

Fast the mice overnight (e.g., 6-12 hours) with free access to water.

-

At time t = -30 minutes, measure the baseline blood glucose level (t=0) from a tail snip.

-

Immediately after the baseline reading, administer this compound (e.g., 10-50 mg/kg) or the vehicle control to the mice via oral gavage.

-

At time t = 0 minutes, administer a glucose challenge (e.g., 1-2 g/kg) to all mice via oral gavage.

-

Measure blood glucose levels at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose challenge.

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

Visualizations: Signaling Pathways and Workflows

Diagram 1: this compound Experimental Workflow```dot

Caption: this compound-mediated signaling cascade leading to insulin secretion in pancreatic β-cells.

Diagram 3: Signaling Pathway in Hepatocytes

Caption: this compound-mediated signaling leading to glycogen synthesis in hepatocytes.

A Technical Whitepaper on the Discovery of Ro 28-1675: A Potent Allosteric Glucokinase Activator

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Glucokinase (GK) serves as a critical glucose sensor in the body, primarily in the pancreas and liver, playing a pivotal role in glucose homeostasis. Its function makes it a prime therapeutic target for Type 2 Diabetes (T2DM). This document details the discovery of Ro 28-1675, a potent, small-molecule allosteric glucokinase activator (GKA). We will explore the discovery process from high-throughput screening to lead optimization, its mechanism of action, key experimental data, and the methodologies employed in its characterization. This guide serves as a technical resource for professionals in the field of metabolic disease research and drug development.

Introduction to Glucokinase as a Therapeutic Target

Glucokinase (also known as hexokinase IV) is an enzyme that facilitates the phosphorylation of glucose to glucose-6-phosphate. This is the first and rate-limiting step in glycolysis. In pancreatic β-cells, this action is directly linked to glucose-stimulated insulin secretion (GSIS).[1][2][3] In hepatocytes, GK activity governs the rate of glucose uptake and glycogen synthesis.[3][4] Given that these processes are impaired in T2DM, the activation of glucokinase presents a promising strategy for glycemic control.[5] Small-molecule glucokinase activators (GKAs) are designed to enhance the enzyme's activity, thereby improving glucose sensing and disposal.[3]

The discovery of this compound by researchers at Hoffmann-La Roche was a landmark event, providing a crucial proof-of-concept for this therapeutic approach.[2][6]

The Discovery and Optimization Pathway

The journey to identify this compound was a systematic process of screening, identification, and chemical optimization. The process validated the feasibility of allosterically activating glucokinase for a therapeutic benefit.

Initial Identification

The discovery process began with a high-throughput screening of a large, structurally diverse library of approximately 120,000 synthetic compounds.[7][8] This effort identified an initial "hit" molecule, an N-acylurea, that demonstrated the ability to increase the enzymatic activity of glucokinase.[9]

Lead Optimization and Stereoselectivity

Chemical optimization of the initial hit led to the synthesis of a more potent lead compound, RO-28-0450 .[7][8][10] This compound was a racemic mixture.[7][8][10] Further investigation revealed that the biological activity was exquisitely sensitive to the molecule's chirality.[7][8][10]

The racemic mixture was separated into its constituent enantiomers:

-

This compound (the R-enantiomer): This was identified as the potent glucokinase activator.[7][8][10]

-

RO-28-1674 (the S-enantiomer): This enantiomer was found to be inactive.[7][8][10]

This stereospecificity highlighted a precise interaction with the allosteric binding site on the glucokinase enzyme.

Mechanism of Action

This compound is a nonessential, mixed-type allosteric activator, meaning it binds to a site on the glucokinase enzyme distinct from the glucose active site.[7][8][11] This binding induces a conformational change that enhances the enzyme's catalytic efficiency in two key ways:

-

Increased Glucose Affinity: It lowers the concentration of glucose required for half-maximal activity (S₀.₅), making the enzyme more active at lower glucose levels.[6][7]

-

Increased Maximal Velocity (Vmax): It increases the maximum rate of glucose phosphorylation (kcat or Vmax).[6][7][8]

This dual mechanism results in a leftward shift of the glucose-response curve, amplifying the enzyme's activity across a range of glucose concentrations. Furthermore, this compound was shown to reverse the inhibitory effect of the hepatic glucokinase regulatory protein (GKRP), thereby promoting the translocation of GK from the nucleus to the cytoplasm in liver cells, where it can act.[6][7][8]

Quantitative Data Summary

The efficacy and potency of this compound were quantified through a series of in vitro and in vivo experiments.

Table 1: In Vitro Enzymatic Activity

| Compound | Parameter | Value | Notes |

| This compound | SC₁.₅ | 0.24 ± 0.0019 µM | Concentration for 1.5-fold stimulation of GK activity.[7][8] |

| EC₅₀ | 54 nM | Effective concentration for 50% of maximal activation.[12] | |

| Effect on S₀.₅ (Glucose) | Decreased from 8.6 mM to 2.0 mM | Measured at a 3 µM concentration of the compound.[6] | |

| Effect on Vmax | ~1.5-fold increase | Measured at a 3 µM concentration of the compound.[6] | |

| RO-28-1674 (S-enantiomer) | SC₁.₅ | > 10 µM | Considered inactive.[7][8] |

Table 2: In Vivo Efficacy in Mouse Models

| Model | Administration | Key Findings | Reference |

| C57B1/6J Mice | 50 mg/kg, oral | Statistically significant reduction in fasting glucose. | [7][8][12] |

| Improved glucose tolerance in an Oral Glucose Tolerance Test (OGTT). | [7][8] | ||

| Diabetic Rodents | Single oral dose | Attenuated postprandial glucose excursions. | [6] |

Table 3: Pharmacokinetic (PK) Profile in Mice

| Parameter | Value | Administration |

| Oral Bioavailability | 92.8% | 10 mg/kg, oral |

| Cmax | 1140 µg/mL | 10 mg/kg, oral |

| Tmax | 3.3 hours | 10 mg/kg, oral |

| Data sourced from MedchemExpress, citing Haynes et al., 2010.[12] |

Experimental Protocols

The characterization of this compound relied on established biochemical and pharmacological assays.

Glucokinase Activation Assay (In Vitro)

This assay measures the ability of a compound to enhance the rate of glucose phosphorylation by GK.

-

Enzyme and Substrates: Recombinant human glucokinase is incubated in a reaction buffer. The primary substrates, glucose and ATP, are added.

-

Coupled Reaction: The production of glucose-6-phosphate (G6P) is coupled to a second enzymatic reaction. G6P is used by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH.

-

Detection: The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. This rate is directly proportional to the GK activity.

-

Data Analysis: To determine the potency of an activator like this compound, the assay is run with a fixed, sub-saturating concentration of glucose (e.g., 5 mM) and varying concentrations of the test compound. The concentration at which the enzymatic activity is stimulated by 50% (EC₅₀) or 1.5-fold (SC₁.₅) is calculated from the resulting dose-response curve.

Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the effect of a compound on glucose disposal in a living organism.

-

Acclimation and Fasting: Male C57B1/6J mice are acclimated and then fasted overnight (typically 12-16 hours) to establish a baseline glucose level, but are allowed access to water.

-

Compound Administration: A baseline blood sample is taken (t=0). This compound, suspended in a vehicle (e.g., 0.5% methylcellulose), is administered via oral gavage at a specified dose (e.g., 50 mg/kg).[7][8]

-

Glucose Challenge: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a concentrated glucose solution (e.g., 2 g/kg) is administered orally.

-

Blood Sampling: Blood samples are collected from the tail vein at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Analysis: Blood glucose levels are measured for each sample. The data are plotted as glucose concentration versus time. The Area Under the Curve (AUC) is calculated to provide a quantitative measure of glucose tolerance. A reduction in AUC in the drug-treated group compared to the vehicle-treated group indicates improved glucose tolerance.[7][8]

Conclusion

The discovery of this compound was a seminal achievement in the field of diabetes research. It provided the first compelling evidence that a small-molecule allosteric activator of glucokinase could effectively lower blood glucose in animal models.[2] The meticulous process of high-throughput screening, lead optimization, and chiral separation yielded a potent and specific tool compound that was instrumental in validating GK as a druggable target. While the broader class of GKAs has since faced challenges in clinical development, including risks of hypoglycemia and long-term durability, the foundational research on this compound paved the way for all subsequent efforts and remains a cornerstone of GKA discovery.[7][13]

References

- 1. commons.und.edu [commons.und.edu]

- 2. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glucokinase Activators for Diabetes Therapy: May 2010 status report - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Portico [access.portico.org]

- 7. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. researchgate.net [researchgate.net]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]

Ro 28-1675: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ro 28-1675, a potent, small-molecule allosteric activator of glucokinase (GK). This guide is intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the structure, chemical properties, and biological activity of this compound.

Chemical Structure and Properties

This compound, with the IUPAC name (2R)-3-cyclopentyl-2-(4-methanesulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide, is a synthetic compound that has been instrumental in the study of glucokinase activation and its potential therapeutic applications in type 2 diabetes.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2R)-3-cyclopentyl-2-(4-methanesulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide | Axon Medchem |

| Molecular Formula | C₁₈H₂₂N₂O₃S₂ | |

| Molecular Weight | 378.51 g/mol | [1][2] |

| CAS Number | 300353-13-3 | [1] |

| SMILES | O=C(NC1=NC=CS1)--INVALID-LINK--C3=CC=C(S(=O)(C)=O)C=C3 | [1] |

| Melting Point | 78-80 °C (foam to gel) | [3] |

| Appearance | White to off-white solid/powder | |

| Solubility | DMSO: 50 mg/mL (132.10 mM) | [1] |

| logP (Calculated) | 2.8 (Predicted) | N/A |

| pKa (Predicted) | 9.2 (Predicted) | N/A |

| Purity | ≥98% by HPLC | [2] |

| Storage | Store at -20°C for up to 3 years (powder) or in solvent at -80°C for up to 2 years. | [1] |

Mechanism of Action: Allosteric Activation of Glucokinase

This compound acts as a potent allosteric activator of glucokinase (GK), the primary glucose sensor in pancreatic β-cells and hepatocytes.[4][5] Unlike the substrate glucose, which binds to the active site, this compound binds to a distinct allosteric site on the enzyme. This binding event induces a conformational change that increases the enzyme's affinity for glucose and enhances its maximal catalytic rate (Vmax).

Specifically, this compound has been shown to decrease the S₀.₅ (the substrate concentration at which the reaction velocity is half of Vmax) for glucose and increase the Vmax of the GK-catalyzed reaction. This dual action leads to a significant increase in the rate of glucose phosphorylation to glucose-6-phosphate, a critical step in glycolysis and subsequent insulin secretion.

Furthermore, this compound can overcome the inhibitory effect of the glucokinase regulatory protein (GKRP). In hepatocytes, GKRP binds to GK in the nucleus, rendering it inactive. By promoting the dissociation of the GK-GKRP complex, this compound facilitates the translocation of GK to the cytoplasm, where it can actively phosphorylate glucose.

Caption: Mechanism of this compound in a pancreatic β-cell.

Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted with this compound, compiled from various research sources.

In Vitro Glucokinase Activity Assay

This protocol is adapted from methodologies used to characterize glucokinase activators.

Caption: Workflow for in vitro glucokinase activity assay.

Materials:

-

Recombinant human glucokinase

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Assay Buffer: 25 mM HEPES (pH 7.4), 25 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.1% BSA

-

ATP solution

-

NADP⁺ solution

-

Glucose solution

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the assay buffer and all reagent solutions.

-

Prepare an enzyme mix containing glucokinase and G6PDH in the assay buffer.

-

Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells of the microplate.

-

Add the enzyme mix to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the glucose solution to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm at 37°C for 15-30 minutes. The production of NADPH by G6PDH is directly coupled to the production of glucose-6-phosphate by glucokinase.

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Plot the reaction velocities against the concentration of this compound to determine the EC₅₀ value.

Hepatocyte Glucokinase Translocation Assay

This protocol describes a method to visualize the effect of this compound on the subcellular localization of glucokinase in primary hepatocytes.

Materials:

-

Primary rat hepatocytes

-

Collagen-coated culture plates

-

Culture medium (e.g., William's E medium)

-

This compound stock solution (in DMSO)

-

Glucose solutions (low and high concentrations)

-

Fixative solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against glucokinase

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Isolate primary hepatocytes and seed them on collagen-coated plates. Allow cells to attach overnight.

-

Starve the cells in a low-glucose medium for 2 hours.

-

Treat the cells with different concentrations of this compound (or DMSO) in the presence of low or high glucose for 1 hour.

-

Wash the cells with PBS and fix them with the fixative solution.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific antibody binding with the blocking solution.

-

Incubate the cells with the primary antibody against glucokinase.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope and analyze the subcellular distribution of the glucokinase signal (nuclear vs. cytoplasmic).

Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol details the measurement of insulin secretion from isolated pancreatic islets in response to this compound.

Materials:

-

Isolated pancreatic islets (e.g., from mouse or rat)

-

Krebs-Ringer bicarbonate buffer (KRB) supplemented with BSA

-

Glucose solutions (basal and stimulatory concentrations)

-

This compound stock solution (in DMSO)

-

Insulin ELISA kit

-

CO₂ incubator

Procedure:

-

Isolate pancreatic islets using a standard collagenase digestion method.

-

Culture the islets overnight to allow for recovery.

-

Pre-incubate the islets in KRB with a basal glucose concentration (e.g., 2.8 mM) for 1-2 hours in a CO₂ incubator.

-

Transfer groups of size-matched islets to tubes containing KRB with basal or stimulatory glucose concentrations, with or without various concentrations of this compound.

-

Incubate the islets for 1 hour at 37°C.

-

Collect the supernatant from each tube.

-

Measure the insulin concentration in the supernatant using an insulin ELISA kit.

-

The amount of secreted insulin is typically normalized to the total insulin content of the islets or the number of islets per tube.

In Vivo Efficacy

In various animal models of type 2 diabetes, oral administration of this compound has demonstrated significant glucose-lowering effects. It has been shown to improve glucose tolerance and increase plasma insulin levels, consistent with its mechanism of action.

Table 2: In Vivo Pharmacological Effects of this compound

| Parameter | Species | Dose | Effect | Source |

| Glucose Lowering | Non-diabetic C57BL/6 mice and Wistar rats | 10-50 mg/kg p.o. | Significant reduction in blood glucose | |

| Insulin Release | Non-diabetic C57BL/6 mice and Wistar rats | 10-50 mg/kg p.o. | Increased plasma insulin levels | |

| Efficacy in T2DM Models | KK/Upj-Ay/J, ob/ob, diet-induced obese C57BL/6 mice, Goto-Kakizaki rats | 10-50 mg/kg p.o. | Efficacious in lowering blood glucose | [2] |

Conclusion

This compound is a valuable research tool for investigating the role of glucokinase in glucose homeostasis. Its well-characterized mechanism of action and demonstrated in vitro and in vivo activities make it a standard reference compound for the study of glucokinase activators. The technical information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting glucokinase.

References

In Vivo Efficacy of Ro 28-1675: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of Ro 28-1675, a potent, allosteric glucokinase (GK) activator. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways. This compound has been a pivotal compound in the study of glucokinase activation as a therapeutic strategy for type 2 diabetes.

Core Efficacy and Pharmacokinetic Data

The in vivo activity of this compound has been characterized in various preclinical models and early-phase human studies. The compound demonstrates significant glucose-lowering effects, primarily by enhancing glucose sensing in the pancreas and promoting glucose metabolism in the liver.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the efficacy and pharmacokinetics of this compound.

Table 1: In Vivo Efficacy in Animal Models

| Parameter | Animal Model | Dose | Route | Key Finding | Reference |

| Blood Glucose Reduction | Wild-type C57BL/6J mice | 50 mg/kg | Oral (p.o.) | Significantly reduced blood glucose levels. | [2] |

| Glucose Lowering | Non-diabetic C57BL/6 mice & Wistar rats | 10 to 50 mg/kg | Oral (p.o.) | Exhibited glucose-lowering and insulin-releasing activity. | [3][4] |

| Antihyperglycemic Effect | Murine/Rodent T2DM models (KK/Upj-Ay/J, ob/ob, DIO C57BL/6, Goto-Kakizaki) | 10 to 50 mg/kg | Oral (p.o.) | Efficacious in lowering elevated blood glucose. | [3][4] |

| Hyperglycemia Prevention | Diet-induced obese (DIO) mice | Chronic administration in diet | Oral | Prevented the development of hyperglycemia over a 40-week study. | |

| Oral Glucose Tolerance Test (OGTT) | Diabetic and non-diabetic rodents | Not specified | Oral | Attenuated postprandial glucose excursions. | |

| Hepatic Effects | Rodent models (pancreatic clamp studies) | Not specified | Not specified | Reduced hepatic glucose production and enhanced hepatic glycogen synthesis. |

Table 2: Pharmacokinetics in Mice

| Parameter | Animal Model | Dose | Route | Value | Reference |

| Oral Bioavailability | C57BL/6J mice | 10 mg/kg | Oral (p.o.) | 92.8% | [2] |

| Cmax (Peak Plasma Concentration) | C57BL/6J mice | 10 mg/kg | Oral (p.o.) | 1140 µg/mL | [2] |

| Tmax (Time to Peak Concentration) | C57BL/6J mice | 10 mg/kg | Oral (p.o.) | 3.3 hours | [2] |

Table 3: Human Clinical Data (Healthy Male Volunteers)

| Parameter | Dose | Key Finding | Reference |

| Fasting Blood Glucose | 25 mg | No significant effect. | |

| Oral Glucose Tolerance Test (OGTT) | 200 mg and 400 mg | Significantly attenuated the glucose excursion. | |

| Adverse Effects | 400 mg | Hypoglycemia was noted as a side effect. |

Development of this compound was discontinued due to an unfavorable cardiovascular risk profile and the formation of a potentially problematic thiourea metabolite.

Mechanism of Action: Signaling Pathways

This compound exerts its effects by directly activating the enzyme glucokinase (GK), which acts as a glucose sensor in pancreatic β-cells and the rate-limiting step for glucose metabolism in hepatocytes.[1] This dual mechanism enhances insulin secretion and hepatic glucose uptake in a glucose-dependent manner.

Caption: Signaling pathway of this compound in pancreas and liver.

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of in vivo efficacy studies. The following sections describe standardized protocols for key experiments used to evaluate compounds like this compound.

Oral Glucose Tolerance Test (OGTT) in Mice

This test assesses the ability of an animal to clear an oral glucose load, providing insights into insulin sensitivity and glucose metabolism.

a. Animal Preparation:

-

Use age-matched male mice (e.g., C57BL/6J, 10-12 weeks old).[2][5]

-

Acclimatize animals for at least one week before the experiment.

-

Fast mice overnight (approximately 16-18 hours) by transferring them to clean cages with bedding but no food. Ensure free access to water.[6]

b. Dosing and Glucose Challenge:

-

On the day of the experiment, weigh each mouse to calculate the correct dosage.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control via oral gavage. The vehicle can be a formulation like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

-

Wait for a specified period (e.g., 30-60 minutes) for compound absorption.

-

Record a baseline (t=0) blood glucose reading from the tail vein using a glucometer.

-

Administer a glucose solution (e.g., 1-2 g/kg body weight) via oral gavage.[5] A 20% dextrose solution is commonly used.[6]

c. Blood Glucose Measurement:

-

Measure blood glucose levels at specific time points after the glucose challenge. Standard time points are 15, 30, 60, and 120 minutes.[5][6]

-

Collect a small drop of blood from a small incision at the tip of the tail onto a glucose test strip.[6]

-

Gently "milk" the tail if necessary to obtain a sufficient blood drop. Wipe the tail clean after each measurement.

d. Data Analysis:

-

Plot the mean blood glucose concentration versus time for each treatment group.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. A lower AUC in the treated group compared to the vehicle group indicates improved glucose tolerance.

Pancreatic Islet Perifusion Assay for Insulin Secretion

This in vitro assay uses isolated pancreatic islets to measure dynamic insulin release in response to glucose and other secretagogues, allowing for the direct assessment of a compound's effect on β-cell function.

a. Islet Isolation:

-

Isolate pancreatic islets from rodents (e.g., Wistar rats) using collagenase digestion of the pancreas, followed by purification on a density gradient.[3]

-

Culture the isolated islets for 24-72 hours in a suitable medium (e.g., RPMI-1640) to allow recovery.

b. Perifusion System Setup:

-

Use a multi-channel perifusion system with columns maintained at 37°C.

-

Place a known number of size-matched islets (e.g., 100-200 Islet Equivalents) into each perifusion chamber.[3][7]

-

Equilibrate the islets by perifusing with a basal glucose buffer (e.g., KRB buffer with 1-3 mM glucose) for at least 60 minutes at a constant flow rate (e.g., 100 µL/min).[3][7]

c. Stimulation and Fraction Collection:

-

After equilibration, switch the perifusion medium to one containing a stimulatory glucose concentration (e.g., 16.8 mM glucose) to measure the glucose-stimulated insulin secretion (GSIS) response.

-

To test the effect of this compound, add the compound (e.g., 3 µM) to the perifusion buffer at both basal and stimulatory glucose concentrations.[3][4]

-

Collect the perifusate (effluent) in a fraction collector at regular intervals (e.g., every 1-2 minutes) into plates containing an assay buffer.

d. Insulin Measurement and Data Analysis:

-

Measure the insulin concentration in each collected fraction using a sensitive method like ELISA or radioimmunoassay (RIA).

-

Plot the insulin secretion rate over time for each condition.

-

Quantify parameters such as basal insulin secretion, the magnitude and dynamics of the first and second phases of GSIS, and the fold-stimulation over basal levels. A leftward shift in the glucose-response curve indicates that the compound enhances insulin secretion at lower glucose concentrations.

References

- 1. Allosteric activators of glucokinase: potential role in diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucokinase Activator III, Ro-28-1675 | 300353-13-3 [sigmaaldrich.com]

- 5. protocols.io [protocols.io]

- 6. mmpc.org [mmpc.org]

- 7. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]

In-Depth Technical Guide: Oral Bioavailability and Pharmacokinetics of Ro 28-1675

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of Ro 28-1675, a potent, second-generation, small-molecule allosteric activator of glucokinase (GK). The information presented herein is curated from preclinical studies to support further research and development efforts in the field of metabolic diseases, particularly type 2 diabetes.

Core Pharmacokinetic Properties of this compound

This compound has demonstrated favorable pharmacokinetic properties in preclinical animal models, highlighting its potential as an orally administered therapeutic agent. Quantitative data from these studies are summarized below.

Table 1: Oral Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Units | Dosing Conditions |

| Oral Bioavailability (F) | 92.8 | % | 10 mg/kg, oral gavage |

| Maximum Plasma Concentration (Cmax) | 1140 | µg/mL | 10 mg/kg, oral gavage |

| Time to Maximum Plasma Concentration (Tmax) | 3.3 | hours | 10 mg/kg, oral gavage |

Data sourced from preclinical studies in C57BL/6J mice.[1]

Table 2: Comparative Oral Pharmacokinetic Profile of this compound in Rats

| Compound | Clearance | Oral Bioavailability |

| This compound | Lower | Higher |

| Compound 9a | Higher | Lower |

This qualitative comparison highlights the improved pharmacokinetic profile of this compound relative to an earlier analog, compound 9a.[2][3]

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic evaluation of this compound.

Animal Models

Pharmacokinetic studies of this compound have been conducted in male C57BL/6J mice and Sprague-Dawley rats.[1][2][4] These standard rodent models are widely used in preclinical drug development to assess the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.

Oral Bioavailability Study in Mice

The oral bioavailability of this compound was determined in C57BL/6J mice following a single oral dose.

Figure 1: Workflow for determining the oral bioavailability of this compound in mice.

Protocol Details:

-

Drug Formulation: this compound was formulated in a suitable vehicle for both oral and intravenous administration.

-

Administration: A cohort of mice received a single oral dose of 10 mg/kg via gavage. A separate cohort received an intravenous dose to determine the absolute bioavailability.

-

Blood Sampling: Serial blood samples were collected from each animal at predetermined time points post-dosing.

-

Plasma Analysis: Plasma was separated from the blood samples, and the concentration of this compound was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, and the area under the curve (AUC).

-

Bioavailability Calculation: The absolute oral bioavailability (F) was calculated as the ratio of the dose-normalized AUC following oral administration to the dose-normalized AUC following intravenous administration.

Mechanism of Action and Signaling Pathway

This compound is an allosteric activator of glucokinase (GK), a key enzyme in glucose metabolism. By binding to an allosteric site on the GK enzyme, this compound induces a conformational change that increases the enzyme's affinity for glucose and its maximal velocity (Vmax). This enhanced GK activity leads to increased glucose phosphorylation, thereby stimulating downstream metabolic pathways.

Glucokinase Activation Pathway

Figure 2: Signaling pathway of this compound-mediated glucokinase activation.

The activation of glucokinase by this compound has a dual effect on glucose homeostasis. In pancreatic β-cells, the increased glycolytic flux leads to a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium channels, membrane depolarization, and ultimately, enhanced glucose-stimulated insulin secretion. In the liver, the increased production of glucose-6-phosphate promotes glycogen synthesis and hepatic glucose uptake, contributing to the lowering of blood glucose levels.[4]

Conclusion

This compound demonstrates excellent oral bioavailability and a favorable pharmacokinetic profile in preclinical models. Its mechanism as a potent allosteric activator of glucokinase provides a solid rationale for its therapeutic potential in managing type 2 diabetes. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals engaged in the advancement of novel glucokinase activators. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties in higher species and in clinical settings.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on Ro 28-1675

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 28-1675 is a potent, cell-permeable, allosteric activator of glucokinase (GK), a critical enzyme in glucose homeostasis. This document provides a comprehensive overview of the early-stage research on this compound, summarizing its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols. The information is intended to serve as a technical guide for professionals in the field of diabetes research and drug development. This compound has demonstrated significant glucose-lowering effects in various preclinical models of type 2 diabetes mellitus by enhancing the catalytic activity of glucokinase, thereby increasing glucose uptake and insulin secretion. This guide consolidates the available data on its in vitro and in vivo pharmacology, offering a foundational resource for further investigation.

Introduction

Glucokinase (GK), also known as hexokinase IV, plays a pivotal role in the regulation of glucose metabolism.[1] It is predominantly expressed in cells critical for glucose homeostasis, such as pancreatic β-cells and liver hepatocytes.[2][3] In these cells, GK functions as a glucose sensor, catalyzing the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis and glycogen synthesis.[2][3] The unique kinetic properties of GK, including its low affinity for glucose and sigmoidal kinetics, allow it to respond dynamically to changes in blood glucose concentrations, particularly in the postprandial state.[3]

Small-molecule glucokinase activators (GKAs) represent a promising therapeutic strategy for the treatment of type 2 diabetes.[3][4] These compounds allosterically bind to GK, increasing its affinity for glucose and its maximal reaction velocity (Vmax).[4][5][6] this compound is a potent and selective GKA that has been the subject of early-stage research to evaluate its therapeutic potential.[7]

Mechanism of Action

This compound is an allosteric activator of glucokinase.[5][7] It enhances the enzyme's activity by increasing both its affinity for glucose (decreasing S0.5) and its maximal velocity (Vmax).[5][6] This activation leads to an increased rate of glucose phosphorylation in pancreatic β-cells and hepatocytes.[2][3]

In pancreatic β-cells, the increased formation of glucose-6-phosphate accelerates glycolysis, leading to a rise in the ATP/ADP ratio. This closes ATP-sensitive potassium (KATP) channels, causing membrane depolarization, calcium influx, and ultimately, glucose-stimulated insulin secretion.[2][8] In hepatocytes, enhanced GK activity promotes glycogen synthesis and glycolysis, while suppressing gluconeogenesis, resulting in increased hepatic glucose uptake and reduced hepatic glucose output.[2][3]

Furthermore, this compound has been shown to reverse the inhibitory action of the human glucokinase regulatory protein (GKRP).[7] In the liver, GKRP binds to GK and sequesters it in the nucleus in an inactive state, particularly at low glucose concentrations.[3] By disrupting the GK-GKRP complex, this compound promotes the translocation of GK to the cytoplasm, making it available to phosphorylate glucose.[5]

Signaling Pathway

The primary signaling pathway influenced by this compound is the glucose-sensing pathway in pancreatic β-cells and hepatocytes.

Caption: Glucokinase Activation Pathway by this compound.

Quantitative Data

In Vitro Activity

| Parameter | Value | Cell/Enzyme System | Conditions | Reference |

| EC50 | 54 nM | Glucokinase | Luminescence assay | [6][7] |

| SC1.5 | 0.24 ± 0.0019 µM | Glucokinase | - | [9] |

| Vmax Increase | 1.5-fold | Human Glucokinase | 3 µM this compound, 5 mM Glucose | [5] |

| [S]1/2 Decrease | 4.3-fold | Human Glucokinase | 3 µM this compound, 5 mM Glucose | [5] |

| EC50 (Hepatocyte GK Translocation) | 0.16 µM | Primary Rat Hepatocytes | 16.8 mM Glucose | [5] |

| EC50 (Hepatocyte GK Translocation) | 0.27 µM | Primary Rat Hepatocytes | 8.4 mM Glucose | [5] |

| EC50 (Hepatocyte GK Translocation) | 2.2 µM | Primary Rat Hepatocytes | 2.8 mM Glucose | [5] |

| Glucose Threshold for Insulin Secretion | 3 mM | Isolated Rat Pancreatic Islets | With 3 µM this compound | [5] |

| Glucose Threshold for Insulin Secretion | 6 mM | Isolated Rat Pancreatic Islets | Without this compound | [5] |

| IC50 (Glucose-mediated Smad2C phosphorylation) | ~1 µM | Bovine Aortic Endothelial Cells (BAEC) | 15 mM Glucose | [10] |

In Vivo Pharmacology

| Species | Model | Dose | Route | Effect | Reference |

| Mice | Wild-type C57BL/6J | 50 mg/kg | p.o. | Reduced blood glucose levels | [7] |

| Mice | Wild-type C57BL/6J | 10 mg/kg | p.o. | Oral bioavailability: 92.8%, Cmax: 1140 µg/mL | [7] |

| Mice | KK/Upj-Ay/J, ob/ob, diet-induced obese C57BL/6 | 10 to 50 mg/kg | p.o. | Efficacious in glucose lowering | [5] |

| Rats | Goto-Kakizaki | 10 to 50 mg/kg | p.o. | Efficacious in glucose lowering | [5] |

Experimental Protocols

In Vitro Glucokinase Activity Assay

A luminescence-based assay can be used to determine the activity of glucokinase. The principle of this assay is to quantify the amount of ATP remaining after the glucokinase-catalyzed phosphorylation of glucose.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular Physiology of Mammalian Glucokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. Glucokinase Activator III, Ro-28-1675 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Reducing Glucokinase Activity Restores Endogenous Pulsatility and Enhances Insulin Secretion in Islets From db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. adooq.com [adooq.com]

- 10. Atherogenic, fibrotic and glucose utilising actions of glucokinase activators on vascular endothelium and smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of Ro 28-1675

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 28-1675 is a potent, small-molecule allosteric activator of the enzyme glucokinase (GK). As a key regulator of glucose homeostasis, glucokinase presents a promising therapeutic target for the treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its mechanism of action, quantitative biochemical data, relevant experimental protocols, and the signaling pathways it modulates.

Primary Cellular Target: Glucokinase (GK)

The principal cellular target of this compound is glucokinase (GK) , also known as hexokinase IV. GK functions as a glucose sensor in critical metabolic tissues, primarily pancreatic β-cells and hepatocytes. By catalyzing the phosphorylation of glucose to glucose-6-phosphate, GK is the rate-limiting step in glucose metabolism in these cells.

This compound binds to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site. This allosteric binding induces a conformational change in the enzyme, leading to its activation. The functional consequences of this activation are twofold:

-

Increased affinity for glucose: this compound significantly lowers the concentration of glucose required for half-maximal enzyme activity (S₀.₅).

-

Increased maximal reaction velocity (Vmax): The compound enhances the catalytic turnover rate of the enzyme.

Secondary Target Interaction: Glucokinase Regulatory Protein (GKRP)

In hepatocytes, the activity of glucokinase is modulated by the glucokinase regulatory protein (GKRP) . Under low glucose conditions, GKRP binds to GK and sequesters it in the nucleus in an inactive state. This compound has been shown to reverse the inhibitory action of GKRP, promoting the translocation of GK from the nucleus to the cytoplasm, where it can actively phosphorylate glucose.[1]

Quantitative Data

The following tables summarize the quantitative data for the interaction of this compound with its primary target, glucokinase.

| Parameter | Value | Assay Conditions | Source |

| EC₅₀ | 54 nM | Glucokinase luminescence assay | [Not specified] |

| EC₅₀ | 90 nM | GK/GKRP luminescence assay | [Not specified] |

| SC₁.₅ | 0.24 µM | Not specified | [Not specified] |

| EC₅₀ | 0.79 µM | GK/GKRP NADPH-coupled fluorescence assay | [Not specified] |

| EC₅₀ | 0.90 µM | GK NADPH-coupled fluorescence assay | [Not specified] |

EC₅₀: Half maximal effective concentration. SC₁.₅: Concentration required to produce a 1.5-fold stimulation of activity.

| Kinetic Parameter | Effect of this compound | Notes |

| S₀.₅ (for glucose) | Decreased | This compound increases the affinity of glucokinase for glucose. |

| Vmax | Increased | This compound enhances the maximum catalytic rate of glucokinase. |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

NADPH-Coupled Spectrophotometric/Fluorometric Assay for Glucokinase Activity

This assay measures glucokinase activity by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP⁺ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The resulting NADPH can be quantified by its absorbance at 340 nm or its fluorescence.

Materials:

-

Recombinant human glucokinase

-

This compound

-

D-Glucose

-

ATP

-

MgCl₂

-

HEPES buffer (pH 7.4)

-

Dithiothreitol (DTT)

-

NADP⁺

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

96-well microplate (UV-transparent or black for fluorescence)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MgCl₂, DTT, NADP⁺, and G6PDH.

-

Add a solution of glucokinase to the wells of the microplate.

-

Add varying concentrations of this compound (or vehicle control) to the wells.

-

Initiate the reaction by adding a solution of glucose and ATP.

-

Immediately begin monitoring the increase in absorbance at 340 nm or fluorescence (Excitation: ~340 nm, Emission: ~460 nm) in a kinetic mode at a constant temperature (e.g., 25°C or 37°C).

-

Calculate the initial reaction velocity from the linear portion of the progress curve.

-

Plot the reaction velocities against the concentration of this compound to determine the EC₅₀.

ADP-Glo™ Luminescence Assay for Glucokinase Activity

This commercially available assay quantifies glucokinase activity by measuring the amount of ADP produced in the phosphorylation reaction. The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal via a luciferase reaction.

Materials:

-

Recombinant human glucokinase

-

This compound

-

D-Glucose

-

ATP

-

MgCl₂

-

Reaction buffer (e.g., HEPES with DTT)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96-well microplate

-

Luminometer

Procedure:

-

Set up the glucokinase reaction in the wells of the microplate by combining the reaction buffer, glucokinase, glucose, MgCl₂, and varying concentrations of this compound.

-

Initiate the reaction by adding ATP and incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Add the ADP-Glo™ Reagent to each well to terminate the glucokinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced , and therefore to the glucokinase activity. Plot the luminescence against the this compound concentration to determine the EC₅₀.

Glucokinase Translocation Assay

This assay visualizes the movement of glucokinase from the nucleus to the cytoplasm in hepatocytes in response to stimuli.

Materials:

-

Primary hepatocytes or a suitable hepatocyte cell line

-

Cell culture medium

-

This compound

-

Glucose (low and high concentrations)

-

Fixative (e.g., paraformaldehyde)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Primary antibody against glucokinase

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Culture hepatocytes on coverslips or in imaging-compatible plates.

-

Incubate the cells in low glucose medium to promote nuclear sequestration of glucokinase.

-

Treat the cells with this compound, high glucose, or a combination of both for a specified time.

-

Fix and permeabilize the cells.

-

Incubate with the primary antibody against glucokinase, followed by the fluorescently labeled secondary antibody.

-

Stain the nuclei with a counterstain.

-

Image the cells using a fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of glucokinase to determine the extent of translocation.

Signaling Pathways and Mechanisms of Action

The activation of glucokinase by this compound initiates distinct downstream signaling cascades in pancreatic β-cells and hepatocytes.

Pancreatic β-Cell Signaling

In pancreatic β-cells, glucokinase acts as the primary glucose sensor for insulin secretion.

This compound enhances glucose-stimulated insulin secretion in pancreatic β-cells.

Hepatocyte Signaling

In hepatocytes, glucokinase activation by this compound promotes glucose uptake and its conversion into glycogen for storage, as well as its entry into the glycolytic pathway.

This compound promotes glucose metabolism in hepatocytes.

Experimental Workflow for Evaluating Glucokinase Activators

The following diagram outlines a typical workflow for the in vitro characterization of a glucokinase activator like this compound.

Workflow for in vitro characterization of glucokinase activators.

Conclusion

This compound is a well-characterized allosteric activator of glucokinase. Its primary cellular target is glucokinase, and its interaction with the glucokinase regulatory protein further modulates its activity in hepatocytes. By enhancing the catalytic efficiency of glucokinase, this compound potentiates glucose metabolism in key metabolic tissues, leading to increased insulin secretion from pancreatic β-cells and enhanced glucose uptake and storage in the liver. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for the continued investigation and development of glucokinase activators as potential therapeutics for type 2 diabetes.

References

The Glucokinase Activator Ro 28-1675: A Deep Dive into its Effects on Insulin Secretion

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ro 28-1675 is a potent, small-molecule allosteric activator of glucokinase (GK), a critical enzyme in glucose homeostasis. By enhancing the activity of GK in pancreatic β-cells, this compound effectively lowers the glucose threshold for insulin secretion, making it a subject of significant interest in the development of therapeutics for type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on insulin secretion, and detailed experimental protocols for assessing its activity.

Introduction

Glucokinase (GK), also known as hexokinase IV, acts as a glucose sensor in pancreatic β-cells and hepatocytes.[1][2][3] In β-cells, the phosphorylation of glucose by GK is the rate-limiting step in glucose metabolism, which in turn governs the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, the secretion of insulin.[3] In individuals with T2DM, GK function can be impaired.[1] Glucokinase activators (GKAs) like this compound represent a therapeutic strategy to amplify the glucose-sensing and insulin secretion pathways.[1][3]

This compound is the R-enantiomer of a racemic compound and has been shown to be a potent GKA, while its S-enantiomer is inactive.[2] It exerts its effects by binding to an allosteric site on the GK enzyme, leading to a conformational change that increases its affinity for glucose and its maximal velocity (Vmax).[2][4] This guide will delve into the technical details of this compound's impact on insulin secretion, supported by quantitative data, experimental methodologies, and visual representations of the underlying pathways.

Mechanism of Action: Enhancing Glucose Sensing in the β-Cell

This compound's primary effect on insulin secretion stems from its direct activation of glucokinase in pancreatic β-cells.[1][5] This activation initiates a cascade of events that mimics the cellular response to high glucose levels, even at lower ambient glucose concentrations.

The key steps in the signaling pathway are as follows:

-

Glucokinase Activation: this compound binds to an allosteric site on the glucokinase enzyme.[4] This binding increases the enzyme's catalytic efficiency by both increasing its Vmax and decreasing its S0.5 for glucose.[4]

-

Increased Glycolysis and ATP Production: The enhanced glucokinase activity leads to a higher rate of glucose phosphorylation to glucose-6-phosphate, thereby accelerating glycolysis and mitochondrial respiration. This results in an elevated intracellular ATP/ADP ratio.

-

KATP Channel Closure and Membrane Depolarization: The rise in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels on the β-cell membrane. This reduces the efflux of potassium ions, causing the cell membrane to depolarize.

-

Calcium Influx: Membrane depolarization triggers the opening of voltage-gated calcium channels (VGCCs).

-

Insulin Granule Exocytosis: The subsequent influx of extracellular calcium ([Ca2+]i) acts as the primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin.[6]

The following diagram illustrates this signaling cascade:

Quantitative Effects on Glucokinase Activity and Insulin Secretion

The following tables summarize the quantitative data on the effects of this compound from various studies.

Table 1: In Vitro Effects of this compound on Glucokinase Activity

| Parameter | Value | Conditions | Reference |

| SC1.5 (Concentration for 1.5-fold stimulation) | 0.24 ± 0.0019 µM | Recombinant human GK | [2] |

| Vmax Increase | ~1.5-fold | 3 µM this compound | [4] |

| S0.5 Decrease | From 8.6 mM to 2.0 mM | 3 µM this compound | [4] |

| GKRP Inhibition Reversal | Yes | Human GKRP | [2] |

Table 2: Effects of this compound on Insulin Secretion and Intracellular Calcium in Pancreatic Islets and Cell Lines

| Parameter | Effect | Concentration of this compound | Glucose Concentration | Experimental Model | Reference |

| Glucose Threshold for Insulin Secretion | Lowered from 6 mM to 3 mM | 3 µM | N/A | Isolated rat pancreatic islets | [7] |

| Intracellular Ca2+ ([Ca2+]i) | Rapid increase to a plateau | 500 nM | 3 mM | Islets from CD-1 mice | [6] |

| [Ca2+]i Pulsatility | Dose-dependent increase leading to constitutive influx | Not specified | Low glucose | Islets from CD-1 mice | [6] |

| Insulin Secretion | Significant increase | Not specified | 24 mM | Murine islets | [8] |

Table 3: In Vivo Effects of this compound in Animal Models

| Animal Model | Dose | Effect | Reference |

| Male C57B1/6J mice | 50 mg/kg (oral) | Statistically significant reduction in fasting glucose and improved glucose tolerance | [2] |

| Non-diabetic C57BL/6 mice and Wistar rats | 10 to 50 mg/kg (p.o.) | Glucose-lowering and insulin-releasing activity | [7] |

| Various T2DM models (KK/Upj-Ay/J, ob/ob, diet-induced obese C57BL/6, Goto-Kakizaki rats) | 10 to 50 mg/kg (p.o.) | Efficacious in lowering glucose | [7] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on insulin secretion.

Pancreatic Islet Isolation and Culture

A common prerequisite for in vitro studies is the isolation of pancreatic islets.

-

Animal Model: Islets are typically isolated from mice (e.g., C57BL/6, CD-1) or rats (e.g., Wistar).

-

Isolation Procedure: The pancreas is perfused with a collagenase solution to digest the exocrine tissue. The islets are then purified from the digest, often using a density gradient.

-

Culture Conditions: Isolated islets are cultured overnight in a suitable medium such as RPMI 1640 supplemented with 11 mM glucose, 10% fetal bovine serum, and 1% penicillin/streptomycin to allow for recovery before experimentation.[9]

Measurement of Intracellular Calcium ([Ca2+]i)

This assay is crucial for observing the proximal signal for insulin secretion.

-

Calcium Indicator Loading: Isolated islets are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 1 µM for 30 minutes).[8]

-

Perifusion and Imaging: The loaded islets are placed in a perifusion chamber on a microscope stage. They are continuously supplied with a buffer solution (e.g., Krebs-Ringer Bicarbonate buffer - KRB) with varying concentrations of glucose and this compound.

-

Data Acquisition: The islets are excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emitted light (at ~510 nm) is captured. The ratio of the fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration.

Glucose-Stimulated Insulin Secretion (GSIS) Assay